2-(oxolan-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine
Description
2-(Oxolan-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine is a primary amine featuring a branched ethylamine backbone substituted with a pyrrolidine ring and an oxolane (tetrahydrofuran) group. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol . This compound combines the structural motifs of a saturated oxygen heterocycle (oxolane) and a nitrogen-containing heterocycle (pyrrolidine), conferring unique physicochemical properties such as moderate polarity and conformational flexibility.
The compound has been cataloged as a research chemical by suppliers like CymitQuimica, though it is currently listed as discontinued .
Properties
IUPAC Name |
2-(oxolan-3-yl)-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-7-10(9-3-6-13-8-9)12-4-1-2-5-12/h9-10H,1-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWDLZJOPIGCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2CCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(oxolan-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine , with the CAS number 953886-65-2, is a novel organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, encompassing its chemical properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 184.28 g/mol |
| CAS Number | 953886-65-2 |
| Chemical Structure | Structure |
Structural Characteristics
The compound features a pyrrolidine ring and an oxolane (tetrahydrofuran) moiety, which contribute to its unique pharmacological profile. The presence of these rings suggests potential interactions with biological targets, particularly in the central nervous system and microbial systems.
Research indicates that compounds with similar structural motifs can interact with various biological targets, including enzymes and receptors involved in neurotransmission and microbial resistance. The specific mechanisms for This compound remain under investigation, but the following pathways are hypothesized based on related compounds:
- Neurotransmitter Modulation : Compounds containing pyrrolidine structures often exhibit effects on neurotransmitter systems, potentially acting as modulators of serotonin or dopamine pathways.
- Antimicrobial Activity : Given the structural similarities to known antibacterial agents, this compound may possess antibacterial properties, particularly against Gram-negative bacteria.
Antimicrobial Activity
In a study examining novel inhibitors targeting Pseudomonas aeruginosa, compounds similar to This compound were identified as effective against multidrug-resistant strains. The study highlighted the importance of structural features such as hydroxyl and heteroaryl groups in enhancing antibacterial activity .
Neuropharmacological Effects
Another investigation into pyrrolidine derivatives demonstrated their potential as anxiolytic agents. The study utilized various behavioral assays in rodent models to assess the anxiolytic effects, noting significant reductions in anxiety-like behaviors at specific dosages .
Comparative Analysis
A comparative analysis of similar compounds reveals varying degrees of biological activity:
Comparison with Similar Compounds
2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine
- Structure : Replaces pyrrolidine with morpholine (a six-membered ring containing one oxygen and one nitrogen atom).
- Molecular Formula : C₁₀H₂₀N₂O₂ (same as the parent compound) .
- Key Differences: Morpholine introduces an additional oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to pyrrolidine.
2-(Piperidin-1-yl)ethan-1-amine
- Structure : Features a piperidine ring (six-membered saturated nitrogen heterocycle) instead of oxolane and pyrrolidine.
- Applications : Used in dendrimer synthesis due to its tertiary amine group, which facilitates protonation and solubility in aqueous media .
- Key Differences :
- Lacks the oxygen-containing oxolane group, reducing hydrophilicity.
- Piperidine’s larger ring size may alter conformational dynamics in molecular assemblies.
Analogs with Aromatic or Extended Backbones
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Structure : Substitutes oxolane with a 4-ethylphenyl group.
- Molecular Formula : C₁₄H₂₂N₂.
- Key Differences: The aromatic ethylphenyl group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility . Potential pharmacological relevance in targeting hydrophobic binding pockets.
N-Pyrrolidino Etonitazene (Etonitazepyne)
- Structure : Benzimidazole core linked to a pyrrolidinylethylamine side chain.
- Molecular Formula : C₂₃H₂₆N₄O₃.
- The benzimidazole moiety introduces π-π stacking interactions, critical for receptor binding.
Functional and Pharmacokinetic Comparisons
Physicochemical Properties
Pharmacological Activity
- This compound: No direct evidence of opioid receptor activity, unlike etonitazepyne or metonitazene, which are potent agonists .
- 2-(Pyrrolidin-1-yl)ethan-1-amine: Demonstrated utility in synthesizing hydroxyiminoacetamide derivatives via optimized coupling reactions (50°C, 4 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
